molecular formula C18H20N2O2 B14080348 N-(5-Anilino-5-oxopentyl)benzamide CAS No. 102303-88-8

N-(5-Anilino-5-oxopentyl)benzamide

Cat. No.: B14080348
CAS No.: 102303-88-8
M. Wt: 296.4 g/mol
InChI Key: RERAAFUGYWIHFD-UHFFFAOYSA-N
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Description

N-(5-Anilino-5-oxopentyl)benzamide is an organic compound with the molecular formula C18H20N2O2 It is characterized by the presence of both an aniline group and a benzamide group, connected through a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Anilino-5-oxopentyl)benzamide typically involves the reaction of 5-aminopentanamide with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Anilino-5-oxopentyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aniline and benzamide groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-(5-Anilino-5-oxopentyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-Anilino-5-oxopentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Anilino-4-oxobutyl)benzamide
  • N-(6-Anilino-6-oxohexyl)benzamide
  • N-(5-Anilino-5-oxopentyl)benzoate

Uniqueness

N-(5-Anilino-5-oxopentyl)benzamide is unique due to its specific chain length and the presence of both an aniline and benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, which can be advantageous for specific uses.

Properties

CAS No.

102303-88-8

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-(5-anilino-5-oxopentyl)benzamide

InChI

InChI=1S/C18H20N2O2/c21-17(20-16-11-5-2-6-12-16)13-7-8-14-19-18(22)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2,(H,19,22)(H,20,21)

InChI Key

RERAAFUGYWIHFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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